molecular formula C22H24N2O5 B15188191 Noreripinal CAS No. 69734-93-6

Noreripinal

Cat. No.: B15188191
CAS No.: 69734-93-6
M. Wt: 396.4 g/mol
InChI Key: JOPPVSCETUERIU-PQMHYQBVSA-N
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Description

Noreripinal, also known as norepinephrine, is an organic chemical in the catecholamine family that functions as a hormone, neurotransmitter, and neuromodulator in the brain and body. It plays a crucial role in the body’s fight-or-flight response by mobilizing the brain and body for action. This compound is produced in the adrenal medulla and the locus coeruleus in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Noreripinal can be synthesized through several methods. One common synthetic route involves the hydroxylation of dopamine using dopamine β-monooxygenase. This enzyme catalyzes the conversion of dopamine to norepinephrine by adding a hydroxyl group to the β-carbon of dopamine .

Industrial Production Methods

In industrial settings, norepinephrine is typically produced through chemical synthesis. One method involves the catalytic hydrogenation of 3,4-dihydroxyphenylacetaldehyde to form norepinephrine. This process requires specific reaction conditions, including the presence of a catalyst such as palladium on carbon and a hydrogen gas atmosphere .

Chemical Reactions Analysis

Types of Reactions

Noreripinal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Noreripinal has numerous applications in scientific research:

Mechanism of Action

Noreripinal exerts its effects by binding to adrenergic receptors, including alpha and beta receptors. This binding triggers a cascade of intracellular events that lead to increased heart rate, vasoconstriction, and the release of glucose from energy stores. The primary molecular targets are the alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Noreripinal is unique in its dual role as both a neurotransmitter and a hormone. It has a balanced affinity for both alpha and beta adrenergic receptors, making it versatile in its physiological effects. Unlike epinephrine, which is more potent in stimulating beta receptors, norepinephrine has a more pronounced effect on alpha receptors, leading to stronger vasoconstriction .

Properties

CAS No.

69734-93-6

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

methyl (Z)-2-(13-formyl-8-methyl-12-oxo-11-oxa-8,16-diazapentacyclo[7.4.3.210,13.01,9.02,7]octadeca-2,4,6-trien-17-yl)but-2-enoate

InChI

InChI=1S/C22H24N2O5/c1-4-13(18(26)28-3)15-11-17-22-21(9-10-23-22,20(15,12-25)19(27)29-17)14-7-5-6-8-16(14)24(22)2/h4-8,12,15,17,23H,9-11H2,1-3H3/b13-4-

InChI Key

JOPPVSCETUERIU-PQMHYQBVSA-N

Isomeric SMILES

C/C=C(/C1CC2C34C(C1(C(=O)O2)C=O)(CCN3)C5=CC=CC=C5N4C)\C(=O)OC

Canonical SMILES

CC=C(C1CC2C34C(C1(C(=O)O2)C=O)(CCN3)C5=CC=CC=C5N4C)C(=O)OC

Origin of Product

United States

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